molecular formula C13H8BrNO3 B3053784 (4-bromo-3-nitrophenyl)(phenyl)methanone CAS No. 56107-03-0

(4-bromo-3-nitrophenyl)(phenyl)methanone

Cat. No.: B3053784
CAS No.: 56107-03-0
M. Wt: 306.11 g/mol
InChI Key: ONLOWPRDSVDQGH-UHFFFAOYSA-N
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Description

(4-Bromo-3-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8BrNO3 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a phenylmethanone moiety

Preparation Methods

The synthesis of (4-bromo-3-nitrophenyl)(phenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-nitrobenzaldehyde and benzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

(4-Bromo-3-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of (4-bromo-3-aminophenyl)(phenyl)methanone.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted phenylmethanone derivatives.

Scientific Research Applications

(4-Bromo-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-bromo-3-nitrophenyl)(phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

(4-Bromo-3-nitrophenyl)(phenyl)methanone can be compared with similar compounds such as:

    (4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluoro-3-nitrophenyl)(phenyl)methanone: Contains a fluorine atom instead of bromine.

    (4-Iodo-3-nitrophenyl)(phenyl)methanone: Features an iodine atom in place of bromine.

Properties

IUPAC Name

(4-bromo-3-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLOWPRDSVDQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392822
Record name Methanone, (4-bromo-3-nitrophenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56107-03-0
Record name Methanone, (4-bromo-3-nitrophenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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